Fmoc-3,5-dibromo-L-tyrosine
Overview
Description
Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . It has a molecular weight of 561.23 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-3,5-dibromo-L-tyrosine is synthesized from L-Tyrosine . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis
The IUPAC name for Fmoc-3,5-dibromo-L-tyrosine is (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code for the compound is 1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Chemical Reactions Analysis
Fmoc-3,5-dibromo-L-tyrosine is used in proteomics studies and solid phase peptide synthesis techniques . It is a precursor for the formation of iodinated thyroid hormones .Physical And Chemical Properties Analysis
Fmoc-3,5-dibromo-L-tyrosine is a white crystal . It has a melting point of 184-193°C . The compound should be stored at 0-8°C .Scientific Research Applications
Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group is a common protective group in organic chemistry, used in the synthesis of peptides . Here are some potential applications:
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Peptide Synthesis
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Proteomics Studies
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Synthesis of Bioactive Peptides
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Drug Discovery
- Fmoc-3,5-dibromo-L-tyrosine could potentially be used in drug discovery . By incorporating this amino acid into peptides, researchers can create new compounds with unique properties .
- The specific methods would involve peptide synthesis and subsequent testing of the peptides for biological activity .
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Chemical Biology Research
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Material Science
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Synthesis of Leu-EnkephalinAmide
- Fmoc-3,5-dibromo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
- This involves the step-by-step addition of amino acids to a growing peptide chain which is attached to insoluble polymer beads .
- The specific outcomes would depend on the particular peptide being synthesized and its intended use .
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Synthesis of Amino Acid Derivatives
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Research Use
- Fmoc-3,5-dibromo-L-tyrosine is often used for research purposes .
- It can be used in a variety of experiments, including those investigating protein structure and function, peptide synthesis, and more .
- The specific methods and outcomes would depend on the particular research question being investigated .
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Material Science
Safety And Hazards
Future Directions
Fmoc-3,5-dibromo-L-tyrosine is a common metabolite of L-Tyrosine in marine organisms, particularly in sponges, and serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462524 | |
Record name | Fmoc-3,5-dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,5-dibromo-L-tyrosine | |
CAS RN |
201484-26-6 | |
Record name | Fmoc-3,5-dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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